molecular formula C20H24N2O3S B5709223 2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide

Cat. No.: B5709223
M. Wt: 372.5 g/mol
InChI Key: PADKAGFKPDGLAV-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a dimethylphenyl group, a pyrrolidinylsulfonylphenyl group, and an acetamide moiety. Its unique chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an appropriate amine with acetic anhydride under mild conditions.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a Friedel-Crafts acylation reaction, using a suitable dimethylbenzene derivative and an acyl chloride.

    Formation of the Pyrrolidinylsulfonylphenyl Group: This group can be synthesized through the sulfonylation of a pyrrolidine derivative, followed by coupling with a phenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenyl)-N-(4-morpholin-1-ylsulfonylphenyl)acetamide: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

    2-(3,4-dimethylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide is unique due to the presence of the pyrrolidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-5-6-17(13-16(15)2)14-20(23)21-18-7-9-19(10-8-18)26(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADKAGFKPDGLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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